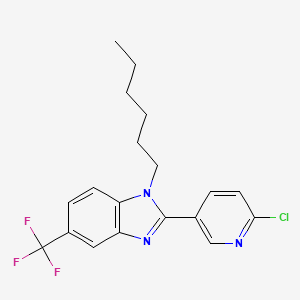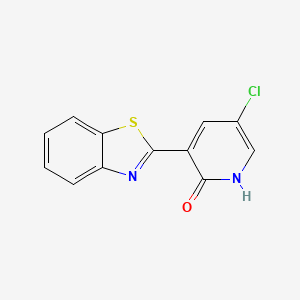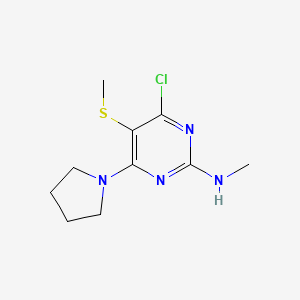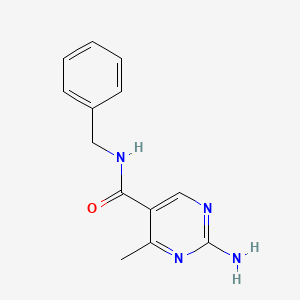
4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile
Übersicht
Beschreibung
4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound with a complex molecular architecture. Its structure includes a 4-chlorophenyl group, an isopropoxy moiety, a phenyl ring, and a pyrimidinecarbonitrile core. The ethylidene bridge connecting the 4-chlorophenyl ring to the 1,2,4-triazole ring is a defining feature .
Molecular Structure Analysis
The solid-state crystal structure of 4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile has been elucidated using single-crystal X-ray diffraction (SCXRD). This analysis provides insights into the arrangement of atoms within the crystal lattice. Additionally, Hirshfeld surface analysis reveals intermolecular interactions, offering a detailed representation of the molecule’s shape and properties within its crystalline environment .
Chemical Reactions Analysis
The compound’s reactivity properties can be explored using conceptual density functional theory (CDFT). Global reactivity descriptors and local nucleophilic/electrophilic Parr functions provide insights into its chemical behavior. Additionally, aromatic character and π–π stacking ability can be evaluated using computational tools .
Wissenschaftliche Forschungsanwendungen
Anticancer Research
4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile and its derivatives have shown potential in anticancer research. For instance, a study demonstrated the synthesis of novel derivatives of this compound with significant in-vitro anticancer activities against various human tumor cell lines, indicating their potential as therapeutic agents for cancer treatment (Tiwari et al., 2016).
Synthesis Techniques
Research has focused on developing efficient synthesis techniques for this compound and its derivatives. One study explored a microwave-assisted synthesis method for related triazolopyrimidine derivatives, which demonstrated a potential as anticonvulsants (Divate & Dhongade-Desai, 2014). Another research emphasized environmentally friendly and rapid synthesis methods, such as ultrasound-promoted techniques (Nikalje et al., 2015).
Antimicrobial Activity
Several studies have reported the antimicrobial properties of this compound's derivatives. Research on pyrazolo[3,4-d]pyrimidine derivatives synthesized from similar compounds revealed notable antibacterial activity (Rostamizadeh et al., 2013). Another study synthesized pyrimidine-based heterocycles with demonstrated antibacterial activity against various bacterial strains (Shehta & Abdel Hamid, 2019).
Structural and Bonding Analysis
Research has also been conducted on the structural and bonding aspects of similar pyrimidine derivatives. One study utilized FT IR and FT Raman spectra to investigate the molecular geometry and bonding in an antimalarial drug derivative of this compound (Sherlin et al., 2018).
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-2-phenyl-6-propan-2-yloxypyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-13(2)25-20-17(12-22)18(14-8-10-16(21)11-9-14)23-19(24-20)15-6-4-3-5-7-15/h3-11,13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKPTLAISIKLDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-6-isopropoxy-2-phenyl-5-pyrimidinecarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)


![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)
![3-cyano-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B3036678.png)


![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)
![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)

![Benzyl 7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfone](/img/structure/B3036688.png)
![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)
![(2,4-dichlorophenyl)[5-(1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B3036690.png)
![1-[(3-Chlorophenyl)methyl]-3-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-2-pyridinone](/img/structure/B3036691.png)